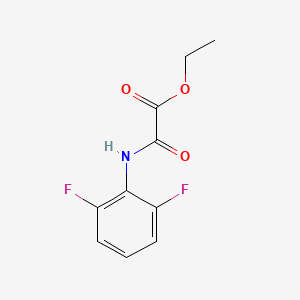

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHFTPUKLJFLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381639 | |

| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648408-62-2 | |

| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate: Properties, Synthesis, and Spectroscopic Analysis

This guide provides a comprehensive technical overview of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, a key intermediate in the synthesis of advanced pharmaceuticals and fine chemicals. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers insights into its chemical properties, a robust synthetic protocol, and a detailed analysis of its spectroscopic characteristics for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, also known as ethyl N-(2,6-difluorophenyl)oxamate, belongs to the family of oxanilates. This class of compounds is characterized by an ethyl ester of an oxamic acid bearing an N-aryl substituent. The presence of the difluorinated phenyl ring is of particular significance in medicinal chemistry, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

While a specific CAS Registry Number for this compound is not readily found in major public databases, its molecular identity is well-defined.

Table 1: Chemical Identifiers for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

| Identifier | Value |

| IUPAC Name | ethyl 2-[(2,6-difluorophenyl)amino]-2-oxoacetate |

| Synonyms | Ethyl N-(2,6-difluorophenyl)oxamate, (2,6-Difluoro-phenyl)-oxo-acetic acid ethyl ester |

| Molecular Formula | C₁₀H₉F₂NO₃ |

| Molecular Weight | 229.18 g/mol |

| Exact Mass | 229.05504 Da |

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate are not widely published. However, based on the known properties of its precursors and structurally similar compounds such as ethyl oxanilate and other fluorinated anilines, the following properties can be reasonably predicted.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Appearance | White to off-white solid | Oxanilates are typically crystalline solids at room temperature. |

| Melting Point | 80 - 95 °C | Higher than non-fluorinated ethyl oxanilate due to increased molecular weight and potential for different crystal packing. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding capabilities. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone). Sparingly soluble in non-polar solvents. Insoluble in water. | The ester and amide functionalities confer polarity, while the aromatic ring provides some non-polar character. |

| pKa | ~14-15 (amide N-H) | The electron-withdrawing fluorine atoms will make the amide proton slightly more acidic than in non-fluorinated analogs. |

Synthesis and Mechanism

The most direct and industrially scalable synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate involves the acylation of 2,6-difluoroaniline with an electrophilic two-carbon building block derived from oxalic acid. Ethyl chlorooxoacetate (ethyl oxalyl chloride) is the reagent of choice for this transformation due to its high reactivity.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2,6-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chlorooxoacetate. The subsequent loss of a chloride ion and a proton (quenched by a base) yields the desired product. The use of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

Synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate from 2,6-difluoroaniline

An In-Depth Technical Guide for the Synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the direct N-acylation of 2,6-difluoroaniline with diethyl oxalate. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, robust characterization techniques, and critical safety considerations. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducibility, safety, and high-yield synthesis.

Introduction and Strategic Overview

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate and its derivatives are important precursors in the synthesis of various biologically active molecules and functional materials. The presence of the 2,6-difluoroaniline moiety imparts specific steric and electronic properties, influencing molecular conformation and lipophilicity, which are critical parameters in drug design.

The selected synthetic strategy involves the nucleophilic acyl substitution reaction between 2,6-difluoroaniline and diethyl oxalate. This method is favored for its operational simplicity, high atom economy, and the general availability of the starting materials. Diethyl oxalate serves as a C2 synthon, providing the ethyl oxoacetate fragment in a single, efficient step.[1] The reaction proceeds via the nucleophilic attack of the aniline's primary amine on one of the electrophilic carbonyl carbons of diethyl oxalate, followed by the elimination of ethanol.

Reaction Mechanism and Scientific Principles

The core of this synthesis is a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The two fluorine atoms ortho to the amine group are strongly electron-withdrawing, which reduces the nucleophilicity of the amine compared to aniline. Consequently, thermal energy is required to facilitate this step.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide group (EtO⁻), which is a moderately good leaving group.

-

Proton Transfer: The liberated ethoxide anion is basic enough to deprotonate the positively charged nitrogen atom, regenerating a neutral amine and producing ethanol as a byproduct.

Driving the reaction to completion often involves heating to reflux, which provides the necessary activation energy and can help remove the ethanol byproduct, shifting the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints to ensure reaction completion and product purity.

Materials and Equipment

Table 1: Reagent and Material Specifications

| Reagent / Material | CAS No. | Molecular Wt. ( g/mol ) | Molarity / Purity | Amount | Equivalents |

| 2,6-Difluoroaniline | 5509-65-9 | 129.11 | ≥97% | 5.00 g | 1.0 |

| Diethyl Oxalate | 95-92-1 | 146.14 | ≥98% | 11.32 g (10.5 mL) | 2.0 |

| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.5% | 75 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade | As needed | - |

| Hexanes | 110-54-3 | 86.18 | Reagent Grade | As needed | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Synthetic Procedure

-

Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with an inert atmosphere.

-

Reagent Charging: To the flask, add 2,6-difluoroaniline (5.00 g, 38.7 mmol). Add 75 mL of anhydrous toluene to dissolve the aniline.

-

Addition of Electrophile: While stirring, add diethyl oxalate (10.5 mL, 77.5 mmol, 2.0 eq.) to the solution at room temperature. Using an excess of diethyl oxalate helps to drive the reaction towards the mono-acylated product and ensures the complete consumption of the limiting aniline reagent.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approx. 110 °C) using the heating mantle.[2]

-

Monitoring: Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes as the mobile phase). Spot the starting material (2,6-difluoroaniline) and the reaction mixture. The reaction is complete when the 2,6-difluoroaniline spot is no longer visible (typically 6-12 hours).

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

-

Cool the concentrated solution in an ice bath for 1-2 hours to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes to remove residual diethyl oxalate.

-

-

Purification:

-

The crude solid is often of high purity. However, for exacting applications, recrystallization can be performed.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small volume of cold ethyl acetate, and dry under vacuum.

-

Visual Workflow

Caption: Experimental workflow for the synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Characterization and Data

The final product should be a white to off-white solid. Thorough characterization is essential to confirm its identity and purity.

Table 2: Expected Product Characteristics

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₉F₂NO₃ |

| Molecular Weight | 229.18 g/mol |

| Yield | 75-90% (Typical) |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): Expected signals include a triplet for the ethyl -CH₃ (δ ~1.4 ppm), a quartet for the ethyl -CH₂- (δ ~4.4 ppm), aromatic protons (δ ~7.0-7.4 ppm), and a broad singlet for the N-H proton (δ ~8.5-9.5 ppm).

-

¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected for the two equivalent fluorine atoms.

-

¹³C NMR (100 MHz, CDCl₃): Signals corresponding to the ethyl group carbons, the aromatic carbons (showing C-F coupling), and the two carbonyl carbons are expected.

-

Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 230.06.

The use of nuclear magnetic resonance (NMR) spectroscopy is fundamental for structural elucidation and purity assessment of the final compound.[3]

Safety and Handling

A thorough understanding and implementation of safety protocols are mandatory.

-

2,6-Difluoroaniline: This compound is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4] It causes skin and serious eye irritation.[4][5] Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7]

-

Diethyl Oxalate: This substance is harmful if swallowed and causes severe skin burns and eye damage.[8] It is combustible. All handling should be performed in a fume hood with appropriate PPE.

-

Toluene: A flammable liquid with potential reproductive and neurological toxicity. Avoid inhalation and skin contact.

Waste Disposal: All organic waste should be collected in a designated, labeled container for hazardous materials. Aqueous waste from any work-up steps should be neutralized before disposal according to institutional guidelines.

Reaction Scheme Visualization

Caption: N-Acylation of 2,6-difluoroaniline with diethyl oxalate.

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure all reagents were anhydrous, as water can hydrolyze the diethyl oxalate. The reaction time can be extended, with continued TLC monitoring. Ensure the reflux temperature is adequate.

-

Impure Product: If the product contains starting material, the reaction may not have gone to completion. If it contains di-acylated byproduct (where both esters of diethyl oxalate have reacted), consider reducing the reaction temperature or using a smaller excess of diethyl oxalate. In such cases, purification by column chromatography on silica gel may be necessary.

-

Alternative Reagents: For a more reactive acylating agent, ethyl oxalyl chloride can be used in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane at cooler temperatures (e.g., 0 °C to room temperature).[9] This method avoids high temperatures but requires careful handling of the acid chloride and management of the hydrochloride salt byproduct.

References

- Vertex AI Search. (2026). Synthesis of 2,6-difluorobenzene chloride.

- BenchChem. (2025). Application Notes: Diethyl Oxalate in the Synthesis of Dye Intermediates.

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- ResearchGate. (n.d.). 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO).

- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.

- National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.

- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Difluoroaniline.

- National Institutes of Health. (2025). NMR Based Methods for Metabolites Analysis. PMC.

- CDH Fine Chemical. (n.d.). DIETHYL OXALATE CAS No 95-92-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diethyl oxalate.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl oxalate.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Difluoroaniline.

- ECHEMI. (n.d.). 2,6-Difluoroaniline SDS, 5509-65-9 Safety Data Sheets.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Functional Groups

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate (CAS Number: 648408-62-2) possesses a unique combination of functional groups that dictate its spectroscopic signature. Understanding these components is crucial for interpreting the spectral data.

Figure 1: Chemical structure of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

The key structural features include:

-

2,6-Difluorophenyl group: A symmetrically substituted aromatic ring where the two fluorine atoms will strongly influence the electronic environment and thus the NMR chemical shifts of the aromatic protons and carbons.

-

Amide linkage (-NH-C=O): This functional group will give rise to characteristic signals in both IR (N-H and C=O stretching) and NMR (a broad NH proton signal) spectroscopy.

-

α-Keto-ester moiety (-C(=O)-C(=O)-O-Et): This group contains two carbonyl carbons with distinct electronic environments, which will be evident in the ¹³C NMR spectrum. The ethyl group will display a characteristic quartet and triplet pattern in the ¹H NMR spectrum.

Synthesis Overview

The synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate typically involves the acylation of 2,6-difluoroaniline with an appropriate acylating agent like ethyl oxalyl chloride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Figure 2: General synthetic scheme for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate. These predictions are based on the analysis of its functional groups and comparison with data from structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons, the aromatic protons, and the amide proton.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | NH | The amide proton is expected to be deshielded due to the adjacent carbonyl group and will likely appear as a broad singlet. Its chemical shift can be solvent-dependent. |

| ~7.1 - 7.3 | Multiplet | 1H | Ar-H (para) | The proton at the para position of the difluorophenyl ring is expected to be a triplet due to coupling with the two meta fluorine atoms. |

| ~6.9 - 7.1 | Multiplet | 2H | Ar-H (meta) | The two equivalent meta protons are expected to appear as a doublet of doublets due to coupling with the ortho fluorine and para proton. |

| ~4.3 - 4.5 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the three methyl protons. |

| ~1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the two methylene protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two carbonyl groups and the influence of the fluorine atoms on the aromatic carbons are key features to observe.

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | Ester C =O | The ester carbonyl carbon is expected to be in this region. |

| ~155 - 160 | Amide C =O | The amide carbonyl carbon is typically found slightly upfield from the ester carbonyl. |

| ~150 - 155 (d, ¹JCF) | C -F | The carbons directly bonded to fluorine will show a large coupling constant (¹JCF) and appear as a doublet. |

| ~128 - 132 (t, ³JCF) | para-C | The para carbon will exhibit a smaller coupling to the two ortho fluorine atoms, appearing as a triplet. |

| ~115 - 120 (d, ²JCF) | meta-C | The meta carbons will show a doublet splitting due to coupling with the adjacent fluorine atom. |

| ~110 - 115 | ipso-C | The ipso-carbon to which the nitrogen is attached will be shifted downfield. |

| ~62 - 64 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen. |

| ~13 - 15 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group will appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300 - 3400 | N-H stretch | Amide | A sharp to medium intensity peak is expected for the N-H stretching vibration. |

| ~1740 - 1760 | C=O stretch | Ester carbonyl | The ester carbonyl typically absorbs at a higher frequency. |

| ~1680 - 1700 | C=O stretch | Amide I band | The amide carbonyl (Amide I) band is expected in this region. |

| ~1520 - 1550 | N-H bend | Amide II band | The Amide II band, a combination of N-H bending and C-N stretching, is a characteristic feature of secondary amides. |

| ~1200 - 1300 | C-O stretch | Ester | Strong C-O stretching vibrations are expected for the ester group. |

| ~1100 - 1200 | C-F stretch | Aryl fluoride | Strong absorptions due to the C-F stretching vibrations are anticipated. |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 245.06.

Predicted Fragmentation Pattern:

Figure 3: Predicted major fragmentation pathways for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Key expected fragments include:

-

m/z 200: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z 172: Loss of the ethoxycarbonyl group (-COOCH₂CH₃).

-

m/z 129: The 2,6-difluoroaniline radical cation.

Experimental Protocols: A General Guide

For researchers aiming to acquire experimental data for Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule and will provide information on fragmentation. Electrospray ionization (ESI) can be used to primarily observe the molecular ion.

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic analysis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate. While awaiting the publication of experimental data, this guide, grounded in fundamental spectroscopic principles and comparative data from analogous structures, serves as an essential tool for researchers in the field. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and mass spectrometry, along with generalized experimental protocols, will aid in the synthesis, identification, and characterization of this and related compounds.

References

Sources

An In-depth Technical Guide to Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, a member of the oxanilate family, is a chemical compound of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a difluorinated aniline moiety linked to an ethyl oxoacetate group, presents a versatile scaffold for the development of novel bioactive molecules. The presence of the fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry. This guide provides a comprehensive overview of the discovery, synthesis, and key technical aspects of this compound.

Discovery and History: A Synthesis-Driven Emergence

The specific discovery of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader development of synthetic methodologies for N-aryloxamic acid esters. The synthesis of such compounds is a logical extension of well-established acylation reactions of anilines.

The core chemical transformation, the reaction of an aniline derivative with a derivative of oxalic acid, has been a fundamental tool in organic synthesis for decades. A notable example that provides a clear and reproducible method for a similar class of compounds is the work on the synthesis of gametocidal ethyl oxanilates, which details the reaction between aniline derivatives and diethyl oxalate.[1] This type of reaction is the most probable route through which Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate was first synthesized, likely as part of broader research programs in agrochemicals or pharmaceuticals where fluorinated anilines are common starting materials.

The precursor, 2,6-difluoroaniline, became commercially available as synthetic routes for its production were developed and optimized.[2] The availability of this key starting material paved the way for the synthesis of a wide range of derivatives, including the title compound.

Synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

The most common and efficient method for the synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is the reaction of 2,6-difluoroaniline with an acylating agent derived from oxalic acid. Two primary variations of this synthesis are prevalent: reaction with ethyl oxalyl chloride and reaction with diethyl oxalate.

Method 1: Reaction with Ethyl Oxalyl Chloride

This method involves the acylation of 2,6-difluoroaniline with ethyl oxalyl chloride (ethyl chlorooxoacetate). This is a highly efficient method as the acid chloride is a very reactive electrophile.

Reaction Scheme:

Figure 1: Synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Experimental Protocol:

A detailed protocol, based on analogous syntheses of N-aryl oxoacetates, is as follows:

-

Reaction Setup: A solution of 2,6-difluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. A base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution.

-

Addition of Acylating Agent: The solution is cooled in an ice bath (0 °C). Ethyl oxalyl chloride (1.1 equivalents) is added dropwise to the stirred solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The disappearance of the starting aniline is a key indicator of reaction completion.

-

Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is used to prevent reaction with the highly reactive ethyl oxalyl chloride.

-

Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Low Temperature: The reaction is performed at a low temperature to minimize the formation of side products.

Method 2: Reaction with Diethyl Oxalate

An alternative, often greener, approach involves the reaction of 2,6-difluoroaniline with diethyl oxalate.[1] This method avoids the use of the more hazardous ethyl oxalyl chloride.

Reaction Scheme:

Figure 2: Alternative synthesis using diethyl oxalate.

Experimental Protocol:

A representative protocol based on the synthesis of similar ethyl oxanilates is as follows:[1]

-

Reaction Setup: A mixture of 2,6-difluoroaniline (1 equivalent) and diethyl oxalate (1.2 equivalents) is placed in a reaction vessel. Toluene is often used as a solvent to allow for azeotropic removal of the ethanol byproduct.

-

Heating: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by observing the distillation of ethanol.

-

Reaction Monitoring: TLC is used to monitor the consumption of the starting aniline.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization as described in Method 1.

Causality Behind Experimental Choices:

-

Excess Diethyl Oxalate: A slight excess of diethyl oxalate is used to ensure complete conversion of the aniline.[1]

-

Heating: This reaction is typically slower than the acid chloride method and requires heating to proceed at a reasonable rate.

-

Azeotropic Removal of Ethanol: Removing the ethanol byproduct helps to drive the reaction equilibrium towards the formation of the desired product.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

| Property | Value | Source |

| Molecular Formula | C10H9F2NO3 | - |

| Molecular Weight | 229.18 g/mol | - |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Spectroscopic Data (Predicted and Analogous Compounds):

-

1H NMR:

-

An ethyl ester pattern: a triplet around 1.4 ppm (3H, -CH3) and a quartet around 4.4 ppm (2H, -OCH2-).

-

Aromatic protons of the difluorophenyl ring, appearing as a complex multiplet in the region of 7.0-7.5 ppm.

-

A broad singlet for the N-H proton, typically downfield (around 9-10 ppm).

-

-

13C NMR:

-

Signals for the ethyl group carbons around 14 ppm (-CH3) and 63 ppm (-OCH2-).

-

Carbonyl carbons of the ester and amide groups in the range of 155-165 ppm.

-

Aromatic carbons, with the carbon atoms attached to fluorine showing characteristic splitting patterns.

-

-

IR Spectroscopy:

-

A strong N-H stretching vibration around 3300 cm-1.

-

Two distinct carbonyl stretching bands for the ester and amide groups, typically in the range of 1680-1750 cm-1.

-

C-F stretching vibrations in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) at m/z 229.

-

Applications in Research and Development

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the reactive ester and amide functionalities, combined with the unique properties imparted by the difluorophenyl group, makes it a useful building block for:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The oxanilate core is present in some biologically active compounds.

-

Agrochemicals: In the synthesis of novel herbicides and pesticides.

-

Materials Science: For the creation of new polymers and functional materials.

Conclusion

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a synthetically accessible and versatile chemical intermediate. While its specific discovery is not well-documented as a singular event, its synthesis is based on robust and well-understood organic reactions. The methodologies presented in this guide provide a solid foundation for its preparation in a laboratory setting. The unique combination of a difluorinated aromatic ring and an oxoacetate moiety makes this compound a valuable tool for researchers in various fields of chemical science and drug development.

References

-

Iskra, J., Smodiš, J., & Verbič, A. (2013). The Effect of Fluorine Atom on the Synthesis and Composition of Gametocidal Ethyl Oxanilates. Acta Chimica Slovenica, 60(3), 561-568. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13793079, Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate. Retrieved January 26, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70597, 2,6-Difluoroaniline. Retrieved January 26, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774365, Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved January 26, 2026 from [Link].

Sources

The Ascendant Therapeutic Potential of Fluorinated Anilino Oxoacetates: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Fluorine in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the burgeoning potential of a specific, yet underexplored, chemical class: fluorinated anilino oxoacetates. By dissecting their synthesis, predicting their biological activities, and providing actionable experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic promise of these compelling molecules.

I. The Architectural Blueprint: Synthesis of Fluorinated Anilino Oxoacetates

The synthesis of ethyl 2-(arylamino)-2-oxoacetate derivatives is typically a straightforward process, often achievable in a single step.[2] This accessibility is a significant advantage for rapid library generation and structure-activity relationship (SAR) studies. A general and robust method involves the acylation of a substituted aniline with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

Core Synthetic Protocol: A Verifiable Pathway

A reliable and scalable synthesis of a model fluorinated anilino oxoacetate can be conceptualized as follows:

Step 1: Reaction Setup

-

To a solution of a fluorinated aniline (e.g., 4-fluoroaniline) (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath to mitigate any exothermic reaction upon addition of the acylating agent.

Step 2: Acylation

-

Slowly add ethyl oxalyl chloride (1.1 eq.) to the cooled reaction mixture. The slow addition is crucial to control the reaction temperature and prevent the formation of side products.

-

Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

Step 3: Workup and Purification

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired fluorinated anilino oxoacetate.

This self-validating protocol, through the use of standard purification and analytical techniques (TLC, NMR, Mass Spectrometry), ensures the identity and purity of the final compound, a prerequisite for reliable biological evaluation.

II. Unveiling the Bioactivity: A Multifaceted Therapeutic Potential

The anilino oxoacetate scaffold, particularly when embellished with fluorine, is poised for diverse biological activities. The rationale for this prediction is grounded in the established bioactivities of its constituent parts and fluorinated analogs.

A. Anticancer Activity: Targeting Cellular Proliferation

The anilino moiety is a well-established pharmacophore in oncology. For instance, anilino-triazolopyrimidines have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[3][4] Furthermore, anilino-quinolinylchalcone derivatives have been evaluated for their anticancer effects.[5] The introduction of a fluorine atom can enhance these cytotoxic properties through several mechanisms, including increased binding affinity to target proteins and improved metabolic stability, leading to sustained therapeutic concentrations.

Hypothesized Mechanism of Action: Induction of Apoptosis

A plausible mechanism for the anticancer activity of fluorinated anilino oxoacetates is the induction of apoptosis. This programmed cell death can be triggered by various cellular stresses, including the inhibition of key enzymes or the disruption of microtubule dynamics.[3]

B. Antimicrobial Properties: Combating Pathogenic Microbes

Halogenated anilines have shown promising antimicrobial and antibiofilm activities against a range of pathogens, including uropathogenic Escherichia coli and ESKAPE pathogens.[1][6] The presence of halogen atoms appears to be critical for their bioactivity.[6] This suggests that fluorinated anilino oxoacetates could exhibit similar or even enhanced antimicrobial effects. The anilino scaffold itself can interfere with essential bacterial processes, such as the function of dihydrofolate reductase and DNA gyrase.[1]

C. Enzyme Inhibition: A Precision-Targeting Approach

The oxoacetate moiety is a key structural feature for enzyme inhibition. Ethyl 2-(benzothiazol-2-ylamino)-2-oxoacetate derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme in metabolic regulation.[2] Docking studies have revealed that the oxamate group can form crucial hydrogen bond interactions with catalytic residues in the enzyme's active site.[2] It is therefore highly probable that fluorinated anilino oxoacetates will also act as enzyme inhibitors, with the fluorinated aniline portion serving to modulate binding affinity and selectivity for the target enzyme. For example, some anilino derivatives have been shown to inhibit biotin carboxylase.[7][8]

III. Experimental Validation: Protocols and Data Interpretation

To empirically determine the biological activity of newly synthesized fluorinated anilino oxoacetates, a series of well-established in vitro assays are essential.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated anilino oxoacetate compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Quantitative Data from Related Compounds

To provide a benchmark for the potential potency of fluorinated anilino oxoacetates, the following table summarizes the IC50 values of related anilino-containing compounds against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (nM) |

| 7-Anilino Triazolopyrimidines | 4'-fluoroaniline derivative (8q) | Mean of 5 cell lines | 83 |

| 7-Anilino Triazolopyrimidines | 4'-fluoro-3'-chloroaniline derivative (8r) | Mean of 5 cell lines | 101 |

| 2-Anilino Triazolopyrimidines | p-toluidino derivative (3d) | HeLa | 30 |

| 2-Anilino Triazolopyrimidines | p-toluidino derivative (3d) | A549 | 43 |

Data synthesized from multiple sources.[3][4]

IV. Conclusion and Future Directions

Fluorinated anilino oxoacetates represent a promising, yet underexplored, class of compounds with significant potential for development as anticancer, antimicrobial, and enzyme-inhibiting agents. Their straightforward synthesis allows for rapid diversification and optimization of their biological activities. The principles of medicinal chemistry strongly suggest that the incorporation of fluorine into the anilino oxoacetate scaffold will lead to compounds with enhanced therapeutic properties.

Future research should focus on the systematic synthesis and screening of a library of fluorinated anilino oxoacetates with varying fluorination patterns and substitutions on the aniline ring. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and to identify their specific molecular targets. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective therapeutic agents.

V. References

-

Al-Ghorbani, M., et al. (2012). Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. PubMed. Available at: [Link]

-

Sathiyamoorthi, E., et al. (2024). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. PubMed. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. Available at: [Link]

-

Radi, M., et al. (2019). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available at: [Link]

-

Barakat, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. ResearchGate. Available at: [Link]

-

Mickevičienė, K., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Semantic Scholar. Available at: [Link]

-

Sathiyamoorthi, E., et al. (2024). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. ResearchGate. Available at: [Link]

-

Al-Tayyar, N. A., et al. (2020). Antibacterial Property of Cellulose Acetate Composite Materials Reinforced with Aluminum Nitride. MDPI. Available at: [Link]

-

Abdel-Aziz, M., et al. (2019). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Available at: [Link]

-

Radi, M., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PMC. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. ResearchGate. Available at: [Link]

-

Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]

-

DeRuiter, J., et al. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. PubMed. Available at: [Link]

-

Sathiyamoorthi, E., et al. (2024). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. NIH. Available at: [Link]

-

Bakir, M. A. A., et al. (2018). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

-

Khan, I., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

-

Barakat, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

-

Blanchard, C. Z., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. NIH. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Biological Chemical Sciences. Available at: [Link]

-

Krainer, F. W., & Gorton, L. (2020). Inhibitors in Commercially Available 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonate) Affect Enzymatic Assays. PubMed. Available at: [Link]

-

Fun, H. K., et al. (2011). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Barakat, A., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PubMed. Available at: [Link]

-

G. I. Povar, et al. (2024). Synthesis of Ethyl-2-Amino-1-(hetarylamido)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-Dihydro-1H-Pyrrole-3-Carboxylates, the Study of their Antioxidant Activity, and the Ouantum Chemical Estimation of their Electronic Parameters. ResearchGate. Available at: [Link]

-

Blanchard, C. Z., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. PubMed. Available at: [Link]

Sources

- 1. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents [mdpi.com]

- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and physicochemical properties. The 2,6-difluorophenyl motif, in particular, is a privileged structure found in numerous approved therapeutics and clinical candidates. Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate emerges as a highly valuable and versatile building block, providing a direct and efficient entry point to a diverse array of complex molecules. Its unique combination of an α-ketoester and an amide functionality, appended to the sterically hindered and electronically distinct difluorinated ring, makes it a powerful synthon for constructing novel heterocyclic systems.

This guide provides an in-depth exploration of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, detailing its properties, synthesis, and key applications. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps but also the underlying chemical logic to empower effective and innovative synthesis.

Molecular Structure and Reactive Sites

The utility of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate stems from its distinct reactive centers. The electrophilic character of the dual carbonyl system allows for a range of nucleophilic additions and cyclization reactions, while the N-H bond of the amide can participate in various transformations.

Caption: Key reactive sites on the Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate molecule.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Reference |

| CAS Number | 648408-62-2 | |

| Molecular Formula | C₁₀H₉F₂NO₃ | |

| Molecular Weight | 229.18 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Store at 2-8°C, away from moisture and strong oxidizing agents. | |

| InChI Key | GWHFTPUKLJFLLU-UHFFFAOYSA-N |

Safety and Handling Profile

While a specific safety data sheet (SDS) for this exact compound is not broadly available, data from analogous structures like Ethyl 2-(4-fluoroanilino)-2-oxoacetate suggests the following precautions.[1]

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[1]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or spray.[1][2] Wash hands thoroughly after handling.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Protocol 1: Synthesis of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate

The most direct synthesis involves the acylation of 2,6-difluoroaniline with an appropriate electrophile, typically ethyl oxalyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing in the reaction.

Caption: A typical workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2,6-difluoroaniline (1.0 eq).

-

Solvent and Base Addition: Dissolve the aniline in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq) to the solution.

-

Causality Insight: Dichloromethane is an excellent solvent for the reactants and is inert under these conditions. Triethylamine is a non-nucleophilic base that effectively neutralizes the HCl formed during the acylation, preventing protonation of the starting aniline which would render it unreactive.

-

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Acylation: Add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Application Protocol: Synthesis of Substituted Indole-2-carboxylates

A premier application of this building block is in the synthesis of indole scaffolds, which are central to a vast number of pharmaceuticals. The Fischer indole synthesis, or related acid-catalyzed cyclization strategies, provides a powerful method for this transformation. This protocol outlines a general procedure for an acid-catalyzed intramolecular cyclization.

Caption: Simplified mechanism for acid-catalyzed indole synthesis.

Detailed Step-by-Step Methodology

-

Reaction Setup: Place Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate (1.0 eq) in a round-bottom flask.

-

Acid Catalyst: Add a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly used and act as both the catalyst and the solvent. Alternatively, concentrated sulfuric acid in a suitable high-boiling solvent can be employed.

-

Expertise Insight: The choice of acid is critical. PPA is highly viscous and facilitates reaction at high temperatures, driving the dehydration/aromatization step. Eaton's reagent (P₂O₅ in MeSO₃H) is often more effective for less reactive substrates. The reaction requires forcing conditions due to the deactivating effect of the fluorine atoms on the aromatic ring.

-

-

Heating: Heat the reaction mixture, typically between 80-120°C, under a nitrogen atmosphere. The optimal temperature and time will depend on the substrate and the chosen acid.

-

Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the crude product and neutralize the strong acid.

-

Trustworthiness Note: This quenching step must be performed cautiously in a fume hood, as it is highly exothermic.

-

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finish with a brine wash.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel to yield the target indole derivative.

This protocol provides a versatile template for accessing highly functionalized and pharmaceutically relevant 4,7-difluoroindole scaffolds, which can be further elaborated into more complex drug candidates.[3]

References

-

Angene Chemical. Safety Data Sheet for Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate.[Link]

-

Gribble, G. (2016). Gassman Indole Synthesis. ResearchGate. [Link]

Sources

Application Notes and Protocols: Derivatization of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate for High-Throughput Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(Arylamino)-2-oxoacetate Scaffold

The ethyl 2-(2,6-difluoroanilino)-2-oxoacetate core structure represents a versatile and highly valuable scaffold in modern medicinal chemistry and drug discovery. Its inherent functionalities – an electrophilic α-keto group, a readily modifiable ester, and a stable N-aryl amide linkage – provide multiple handles for chemical diversification. This allows for the systematic exploration of chemical space around a central privileged fragment, a cornerstone of contemporary library synthesis for hit-to-lead campaigns and structure-activity relationship (SAR) studies. The 2,6-difluoro substitution on the aniline ring often enhances metabolic stability and modulates the physicochemical properties of the final compounds, making this a desirable feature in drug design.

This guide provides a comprehensive overview of two primary strategies for the derivatization of ethyl 2-(2,6-difluoroanilino)-2-oxoacetate to generate diverse small molecule libraries. We will delve into the chemical logic behind these approaches, provide detailed, field-tested protocols, and outline the necessary steps for purification and characterization of the resulting compound libraries.

Chemical Reactivity and Derivatization Strategies

The chemical architecture of ethyl 2-(2,6-difluoroanilino)-2-oxoacetate offers two principal avenues for diversification, as illustrated below. These strategies can be employed independently or in combination to generate a rich and diverse library of novel chemical entities.

Caption: Primary derivatization strategies for ethyl 2-(2,6-difluoroanilino)-2-oxoacetate.

Strategy 1: Ester Hydrolysis Followed by Amide Coupling

This robust and widely applicable strategy involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This intermediate, 2-(2,6-difluoroanilino)-2-oxoacetic acid, is then activated and coupled with a diverse library of primary and secondary amines to generate a library of novel amides. This approach is particularly powerful due to the vast commercial availability of diverse amine building blocks.

Mechanistic Considerations:

The initial hydrolysis is typically carried out under basic conditions, such as with lithium hydroxide or sodium hydroxide.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidic workup then provides the desired carboxylic acid.

The subsequent amide coupling is a cornerstone of medicinal chemistry.[2] It generally requires the activation of the carboxylic acid to enhance its electrophilicity. Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU. These reagents form a highly reactive activated ester or acylisourea intermediate that readily reacts with the incoming amine nucleophile to form the thermodynamically stable amide bond.

Strategy 2: Direct Derivatization of the α-Keto Group

This approach leverages the electrophilicity of the α-keto carbonyl group for direct modification, providing access to a different region of chemical space. Key transformations include:

-

Wittig Reaction: The reaction of the α-ketoester with a phosphorus ylide (Wittig reagent) allows for the formation of a carbon-carbon double bond, converting the ketone into an alkene.[3] This reaction is highly versatile, and a wide array of Wittig reagents can be prepared to introduce diverse substituents.[4]

-

Reductive Amination: This powerful transformation converts the ketone into an amine.[5] The reaction proceeds via the in-situ formation of an imine or enamine intermediate upon reaction with an amine, which is then reduced by a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to yield the corresponding amine derivative.[6]

-

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the ketone provides a straightforward route to tertiary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Experimental Protocols

Safety Precaution: All experiments should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(2,6-Difluoroanilino)-2-oxoacetic acid via Ester Hydrolysis

This protocol details the saponification of the starting ethyl ester to the key carboxylic acid intermediate.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | 229.16 | 10.0 | 2.29 g |

| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 20.0 | 0.84 g |

| Tetrahydrofuran (THF) | - | - | 40 mL |

| Water (H₂O) | - | - | 10 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed (~25 mL) |

| Ethyl acetate (EtOAc) | - | - | For extraction |

| Brine | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | For drying |

Procedure:

-

To a 100 mL round-bottom flask, add ethyl 2-(2,6-difluoroanilino)-2-oxoacetate (2.29 g, 10.0 mmol).

-

Add THF (40 mL) and water (10 mL) and stir until the starting material is fully dissolved.

-

Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford 2-(2,6-difluoroanilino)-2-oxoacetic acid as a white solid.

-

The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if higher purity is required.

Expected Yield: >90%

Protocol 2: Parallel Amide Library Synthesis

This protocol describes the synthesis of a 96-well plate library of amides from the carboxylic acid intermediate and a library of primary and secondary amines.

Caption: Workflow for parallel amide library synthesis.

Materials (per well):

| Reagent | M.W. ( g/mol ) | Amount (µmol) | Stock Solution Conc. | Volume (µL) |

| 2-(2,6-Difluoroanilino)-2-oxoacetic acid | 201.13 | 50 | 0.2 M in DMF | 250 |

| Amine (from library) | Variable | 60 | 0.24 M in DMF | 250 |

| HATU | 380.23 | 55 | 0.22 M in DMF | 250 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 100 | 0.4 M in DMF | 250 |

| N,N-Dimethylformamide (DMF) | - | - | - | As solvent |

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the carboxylic acid, HATU, and DIPEA in DMF at the concentrations specified in the table. Prepare a 96-well plate containing stock solutions of the diverse amine library.

-

Automated Dispensing: Using a liquid handling robot, dispense the stock solutions into a 96-well deep-well plate in the following order:

-

250 µL of the carboxylic acid solution.

-

250 µL of the amine solution.

-

250 µL of the HATU solution.

-

250 µL of the DIPEA solution.

-

-

Reaction: Seal the 96-well plate and shake at room temperature for 12-16 hours.

-

Workup:

-

Quench the reaction by adding 1 mL of water to each well.

-

Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously.

-

Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate. Repeat the extraction.

-

Alternatively, for a more high-throughput workflow, use a 96-well solid-phase extraction (SPE) plate to purify the crude reaction mixtures.

-

-

Solvent Removal: Evaporate the solvent from the collection plate using a centrifugal evaporator.

-

Purification and Analysis: The crude products are then subjected to high-throughput purification and analysis as detailed in the subsequent sections.

Protocol 3: Derivatization of the α-Keto Group via Wittig Reaction (Model Protocol)

This protocol provides a general procedure for the olefination of the α-keto group.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | 229.16 | 1.0 | 229 mg |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 429 mg |

| Potassium tert-butoxide (KOtBu) | 112.21 | 1.2 | 135 mg |

| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |

Procedure:

-

In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) in anhydrous THF (5 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (135 mg, 1.2 mmol) portion-wise. The mixture should turn a characteristic yellow-orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes.

-

In a separate flask, dissolve ethyl 2-(2,6-difluoroanilino)-2-oxoacetate (229 mg, 1.0 mmol) in anhydrous THF (5 mL).

-

Slowly add the solution of the α-ketoester to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.

High-Throughput Purification and Analysis

The success of a library synthesis campaign is critically dependent on the efficient purification of the synthesized compounds and the accurate assessment of their purity and identity.

High-Throughput Purification by Preparative HPLC-MS

For compound libraries, preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for purification.[6] This technique allows for the separation of the target compound from unreacted starting materials and byproducts, with fraction collection triggered by the mass-to-charge ratio (m/z) of the desired product.

Typical Workflow:

-

Crude Sample Preparation: The dried crude products in the 96-well plate are redissolved in a suitable solvent, typically a mixture of DMSO and methanol.

-

Analytical Scouting: A small aliquot of each crude sample is injected onto a fast analytical UPLC-MS system to determine the retention time of the target compound.

-

Automated Preparative HPLC-MS: The system software uses the analytical data to automatically generate a focused gradient for each compound on the preparative column. The crude sample is then injected, and the fraction corresponding to the target mass is collected.

-

Post-Purification Processing: The collected fractions are evaporated to dryness, and the pure compounds are typically re-dissolved in DMSO to create stock solutions for screening.

Quality Control: UPLC-MS and NMR

UPLC-MS for Purity Assessment: The purity of each compound in the final library should be assessed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). This provides a rapid and accurate determination of purity by integrating the peak area of the target compound relative to all other observed peaks in the chromatogram (typically monitored by UV and/or MS signal). A common purity threshold for screening libraries is ≥95%.

NMR for Structural Confirmation: For a representative subset of the library, and for any "hit" compounds identified in subsequent screening assays, structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR spectra provide definitive evidence for the structure of the synthesized compound.

References

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of aldehydes and ketones. Organic Reactions, 59, 1-714.

-

Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

-

Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

- Lough, W. J., & Wainer, I. W. (Eds.). (2002). High performance liquid chromatography: fundamental principles and practice. Springer Science & Business Media.

-

Bruker. (n.d.). NMR quality control of fragment libraries for screening. Retrieved from [Link]

- Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic letters, 7(25), 5593-5595.

- CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid.

- Bauser, M. (2002). Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.

- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane. Tetrahedron, 60(36), 7899-7906.

- Dahlin, J. L., Walters, M. A., & Inglese, J. (2015). Selecting, acquiring, and using small molecule libraries for high-throughput screening. Expert opinion on drug discovery, 10(5), 439-454.

- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a valuable synthetic intermediate, poised for the construction of a variety of nitrogen-containing heterocyclic scaffolds. The presence of the electron-withdrawing 2,6-difluoro substitution on the aniline ring significantly influences the reactivity of the molecule, offering unique opportunities for cyclization reactions. This difluorophenyl moiety is a common feature in many biologically active compounds, enhancing properties such as metabolic stability and binding affinity. The adjacent oxoacetate functionality provides two reactive carbonyl groups, making it an ideal precursor for condensation and cyclization reactions to form five- and six-membered heterocyclic rings, which are core structures in numerous pharmaceuticals.

This application note will explore the potential of Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate in the synthesis of indoles and quinoxalines, two classes of heterocycles of paramount importance in medicinal chemistry. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols to guide researchers in their synthetic endeavors.

I. Synthesis of Fluorinated Indole Scaffolds via Intramolecular Cyclization